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Reaction Observed Reported Parameters (p, o Key Findings &
System Correlation values) Interpretation

| DDM with Triphenylphosphine [1] | U-shaped Hammett plot (non-linear) | Not quantitatively specified |
Rate increases with both electron-donating and electron-withdrawing substituents. Effect attributed to
conformational changes in the diazo compound in the transition state, not just frontier orbital energy
matching [1]. | | DDM with Pyridine N-oxide Carboxylic Acids [2] | Standard Hammett plot (linear) | * p
value: Not explicitly stated ¢ ¢ values for N-oxide: 03 = 1.312; g4 = 1.140; 02 = -0.395 | The N-oxide group
is electron-withdrawing at the 3- and 4-positions. The negative value at the 2-position suggests
intramolecular hydrogen bonding [2]. | | DDM with 6-Substituted Nicotinic Acids [3] | Standard
Hammett plot (linear) and Kamlet-Taft solvatochromic equation | « p value: Not explicitly stated in excerpt ¢
Equation: log k = log ke + sm* + aa + DB | Reaction rates are influenced by solvent
properties (polarity, hydrogen-bond acidity/basicity). The Hammett correlation holds for analyzing the

substituent effect in these systems [3]. |

Experimental Protocols Overview

The core methodology across these studies involves kinetic measurements to determine how reaction rates

change with different substituents.
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¢ General Kinetic Procedure:

o The reaction of DDM with the substrate (e.g., an acid) is typically carried out in various aprotic
solvents at a constant temperature (e.g., 30°C) [3].

o The disappearance of DDM is monitored, often by tracking its characteristic yellow color or
using spectrophotometry.

o Second-order rate constants ((k)) are calculated from this kinetic data.

¢ Hammett Plot Construction:

o The logarithm of the measured rate constants ((\log k)) is plotted against known Hammett
substituent constants (o) for the various substituents introduced into the reactant.

o The slope of the resulting line gives the reaction constant (p), which indicates the sensitivity of
the reaction to electronic effects. A positive p value indicates the rate increases with electron-
withdrawing groups, while a negative p suggests the opposite.

¢ Advanced Correlation Methods:

o For reactions in different solvents, the Kamlet-Taft solvatochromic equation is used. This multi-
parameter linear regression analysis (( \log k =\log k_0 + st™* + aa + b3 )) disentangles the
effects of solvent polarity (1t*), hydrogen-bond donor acidity (o), and hydrogen-bond
acceptor basicity (B) on the reaction rate [3].

Interpreting the U-Shaped Hammett Correlation

The U-shaped correlation found in the reaction with triphenylphosphine is a key finding. The following

diagram illustrates the conceptual interpretation of this phenomenon.
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Reaction of
Diazodiphenylmethane (DDM)
with Triphenylphosphine

Expected: Linear Observed: U-Shaped
Hammett Plot Hammett Plot

Electron-Withdrawing Electron-Donating

Groups (EWG) Groups (EDG)

Accelerated Rate Accelerated Rate

Conclusion: Rate enhancement by
both EWG and EDG suggests a
biphilic mechanism where

conformational changes
in the transition state
drive reactivity.

Click to download full resolution via product page

This U-shaped profile indicates a shift in mechanism or controlling factors. The study concluded that simple
frontier orbital energy matching could not explain the data. Instead, the effect arises from conformational

changes in the diazo compound as it progresses from the reactant to the transition state [1].

Key Takeaways for Researchers
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e A Probe for Reactivity: DDM is primarily used as a chemical probe to understand fundamental
reaction mechanisms and quantify electronic effects (substituent and solvent) in acid-base and other
biphilic reactions [1] [2] [3].

¢ Beyond Simple Linear Correlations: The observation of U-shaped Hammett correlations serves as
a critical case study, demonstrating that linear free-energy relationships have limits and can point to
more complex reaction pathways, such as those involving significant structural changes in the
transition state [1].

¢ Solvent Effects are Crucial: When comparing reactions involving DDM, the solvent environment
must be considered a key variable, as its properties can be systematically correlated with reaction
rates using approaches like the Kamlet-Taft equation [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Substituent Effects in the Reaction of Triphenylphosphine ... [pubs.rsc.org]
2. Investigation of electronic effects in the reaction of... [pubs.rsc.org]
3. (PDF) Effects of solvent and structure on the reactivity of 6-substituted... [academia.edu]

To cite this document: Smolecule. [Summary of Hammett Correlations with Diazodiphenylmethane].
Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b576965#diazodiphenylmethane-hammett-correlation-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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